5-Bromo-4'-(ethylsulfonyl)-2-fluoro-1,1'-biphenyl
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Overview
Description
5’-Bromo-2’-fluorobiphenyl-4-yl ethyl sulfone is a chemical compound that belongs to the class of biphenyl derivatives It is characterized by the presence of bromine and fluorine atoms on the biphenyl structure, along with an ethyl sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’-fluorobiphenyl-4-yl ethyl sulfone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of complex molecules .
Industrial Production Methods
Industrial production of 5’-Bromo-2’-fluorobiphenyl-4-yl ethyl sulfone may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-2’-fluorobiphenyl-4-yl ethyl sulfone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The ethyl sulfone group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form biphenyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of biphenyl derivatives, while oxidation and reduction reactions can produce sulfoxides, sulfones, or other functionalized biphenyl compounds .
Scientific Research Applications
5’-Bromo-2’-fluorobiphenyl-4-yl ethyl sulfone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5’-Bromo-2’-fluorobiphenyl-4-yl ethyl sulfone involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The ethyl sulfone group can participate in various chemical interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: A similar compound with a bromine and fluorine atom on the biphenyl structure but without the ethyl sulfone group.
2-Bromo-4-fluorobiphenyl: Another biphenyl derivative with different positions of bromine and fluorine atoms.
4-Ethylsulfonylbiphenyl: A compound with an ethyl sulfone group but without the halogen atoms.
Uniqueness
5’-Bromo-2’-fluorobiphenyl-4-yl ethyl sulfone is unique due to the combination of bromine, fluorine, and ethyl sulfone groups on the biphenyl structure.
Properties
Molecular Formula |
C14H12BrFO2S |
---|---|
Molecular Weight |
343.21 g/mol |
IUPAC Name |
4-bromo-2-(4-ethylsulfonylphenyl)-1-fluorobenzene |
InChI |
InChI=1S/C14H12BrFO2S/c1-2-19(17,18)12-6-3-10(4-7-12)13-9-11(15)5-8-14(13)16/h3-9H,2H2,1H3 |
InChI Key |
JLEHWNZUVFWWHP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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